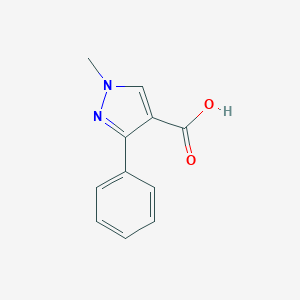

1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-methyl-3-phenylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-13-7-9(11(14)15)10(12-13)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMSOQSQLQLWDQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30546840 | |

| Record name | 1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30546840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105994-56-7, 105994-55-6 | |

| Record name | 1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105994-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30546840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Hydrazine Cyclization with α,β-Unsaturated Ketones

A modified approach utilizes α,β-unsaturated ketones, such as 4-benzoyl-5-phenyl-2,3-furandione, reacting with phenyl-substituted hydrazines. For example, (4-(trifluoromethyl)phenyl)benzaldehyde-phenyl hydrazone reacts with furandione derivatives to form pyrazole intermediates, which are subsequently functionalized. While this method originally targets trifluoromethyl-substituted pyrazoles, substituting the hydrazine component with phenyl-bearing analogs could yield 1-methyl-3-phenyl derivatives.

Key Reaction Conditions :

Regioselectivity Challenges

Regioselectivity in pyrazole formation is influenced by electronic and steric factors. Methyl and phenyl groups at positions 1 and 3 require careful selection of starting materials. For instance, N-methylhydrazine ensures methyl substitution at position 1, while phenyl groups at position 3 are introduced via aryl-substituted hydrazines or post-cyclization coupling.

Cross-Coupling Reactions for Phenyl Group Introduction

Late-stage functionalization via cross-coupling offers flexibility in introducing the phenyl group at position 3. This method is advantageous when direct cyclization fails to achieve desired regiochemistry.

Limitations and Alternatives

Halogen availability at position 3 is critical. If direct bromination is challenging, diazotization and Sandmeyer reactions provide alternative pathways to install halogens.

Carboxylation via Grignard Reagents and Carbon Dioxide

Introducing the carboxylic acid group at position 4 often involves carboxylation of a halogenated or metallated pyrazole intermediate.

Grignard Exchange and CO₂ Quenching

A method detailed in CN111303035A for 3-(difluoromethyl) analogs involves Grignard reagent exchange (e.g., isopropyl magnesium chloride) followed by CO₂ treatment. Adapting this to the target compound:

Direct Carboxylation

Electrophilic carboxylation using chloroformates or phosgene is less common due to safety concerns but remains viable for lab-scale synthesis.

Ester Hydrolysis to Carboxylic Acid

Carboxylic acids are frequently synthesized via ester hydrolysis, avoiding handling sensitive intermediates.

Ester Synthesis and Hydrolysis

WO2012025469A1 describes pyrazole-4-carboxylate ester synthesis using alkoxymethylene fluoroacylacetates and hydrazines. For the target compound:

-

Ester Formation : React 2-(methoxymethylene)-4-phenylacetoacetate with N-methylhydrazine.

-

Hydrolysis : Treat the ester with NaOH (2.0 eq) in ethanol/water (3:1), reflux for 4 hours.

Yield : >90% (reported for analogous esters).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Systems

-

Cu₂O in Diazotization : Cuprous oxide (5 mol%) accelerates diazonium salt coupling, critical for halogen retention.

-

Pd Catalysts : Ligand-free Pd(OAc)₂ reduces costs in Suzuki reactions.

Comparative Analysis of Methods

| Method | Starting Material | Key Steps | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Hydrazine Cyclization | 1,3-Diketone + Hydrazine | Cyclization, Carboxylation | 60–75 | 95–99 | Moderate |

| Suzuki Coupling | Halogenated Pyrazole | Coupling, Hydrolysis | 70–80 | 98+ | High |

| Grignard Carboxylation | Bromopyrazole | Exchange, CO₂ Quenching | 64–88 | 99.5 | High |

| Ester Hydrolysis | Pyrazole Ester | Esterification, Hydrolysis | >90 | 99 | Low |

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxylic acid to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

Pharmaceutical Applications

Key Role as an Intermediate:

1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid serves as a crucial intermediate in the synthesis of various bioactive molecules. Its derivatives have shown potential in developing new medications with enhanced efficacy and safety profiles. For instance, it has been involved in the synthesis of antifungal agents targeting mitochondrial respiratory chain enzyme complex II (succinate dehydrogenase) .

Antifungal Activity:

Research indicates that compounds derived from this pyrazole exhibit significant antifungal properties against several phytopathogenic fungi. A study demonstrated that specific derivatives showed higher antifungal activity compared to established fungicides like boscalid .

| Compound | Activity | Target Fungi |

|---|---|---|

| This compound | Moderate | Various phytopathogens |

| Derivative 9m | High | Seven phytopathogenic fungi |

Agricultural Chemistry

Development of Fungicides:

The compound is utilized in the formulation of fungicides that are effective against a broad spectrum of phytopathogenic fungi, including species responsible for powdery mildew and other crop diseases. It has been shown to be effective at low application rates, making it suitable for sustainable agricultural practices .

Herbicide Formulations:

In addition to fungicidal properties, derivatives of this compound are being explored for their herbicidal activity. These compounds can be combined with other active substances to enhance their effectiveness against weeds while minimizing environmental impact .

Material Science Applications

Advanced Materials Development:

Research is ongoing into the potential use of this compound in creating advanced materials such as polymers and coatings. The unique chemical structure allows for modifications that can lead to materials with improved durability and resistance to environmental factors .

Analytical Chemistry

Reference Standard in Chromatography:

this compound is employed as a reference standard in chromatographic techniques. This application aids researchers in accurately identifying and quantifying other chemical substances within complex mixtures, thereby enhancing the reliability of analytical results .

Biochemical Research

Enzyme Inhibition Studies:

The compound is also studied for its role in enzyme inhibition, particularly concerning metabolic pathways relevant to various diseases. Insights gained from these studies could lead to the identification of new therapeutic targets .

Case Study 1: Antifungal Efficacy

A study published in Molecules highlighted the synthesis and antifungal activity of novel derivatives of this compound. Researchers utilized molecular docking techniques to demonstrate how specific functional groups enhance binding affinity to target enzymes involved in fungal respiration .

Case Study 2: Agricultural Application

In agricultural trials, formulations containing this compound were tested against common crop pathogens. Results indicated significant reductions in disease incidence when applied at recommended rates, underscoring its potential as an environmentally friendly fungicide .

Mechanism of Action

The mechanism of action of 1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the target molecule .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Group Variations

Substituent Position and Ring Functionalization

1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde (4a-e)

- Structure : Replaces the methyl group (position 1) with a benzoyl group and substitutes the carboxylic acid (position 4) with an aldehyde.

- Activity : Exhibits significant antioxidant and anti-inflammatory properties, with derivatives 4c and 4e showing near-standard efficacy in scavenging free radicals (IC₅₀ values comparable to ascorbic acid) .

- Key Insight : The aldehyde group enhances electrophilicity, facilitating interactions with biological targets, while the benzoyl group improves aromatic stacking.

1-Methyl-1H-pyrazole-3-carboxylic Acid

- Structure : Carboxylic acid at position 3 instead of 3.

- Properties : Lower molecular weight (126.11 g/mol vs. 218.23 g/mol for the target compound) and altered acidity (pKa ~4.2) due to positional isomerism .

- Application : Used as a precursor in agrochemical synthesis.

Halogenation and Antimicrobial Activity

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic Acid

- Structure : Incorporates chlorine atoms at multiple positions.

- Activity : Demonstrates potent antimicrobial activity against Acinetobacter baumannii (MIC = 1.56 µg/mL), attributed to halogen-induced membrane disruption .

- Comparison : The absence of halogens in the target compound may limit its antimicrobial efficacy but improves synthetic accessibility.

Amino and Allyl Substitutions

1-Allyl-3-amino-1H-pyrazole-4-carboxylic Acid Structure: Allyl group at position 1 and amino group at position 3. Crystal Packing: Stabilized by intermolecular hydrogen bonds (N–H···O), enhancing solid-state stability . Relevance: Highlights how nitrogen-containing substituents influence crystallinity and bioavailability.

Biological Activity

Overview

1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid (MPPCA) is a heterocyclic compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits significant potential as an antileishmanial and antimalarial agent, primarily through its interaction with key enzymes involved in metabolic pathways.

Target Enzymes

The primary target of MPPCA is succinate dehydrogenase (SDH) , a crucial enzyme in the mitochondrial respiratory chain. The inhibition of SDH disrupts the citric acid cycle and electron transport chain, leading to impaired cellular respiration and energy production in target organisms such as Leishmania aethiopica and Plasmodium berghei .

Mode of Action

MPPCA interacts with SDH through molecular docking, where it binds to the enzyme's active site, potentially altering its conformation and inhibiting its activity. This inhibition affects the growth and proliferation of the parasites by disrupting their metabolic processes .

Pharmacokinetics

The pharmacokinetic profile of MPPCA indicates favorable properties such as good solubility and bioavailability, which enhance its efficacy against various pathogens. Factors like pH, temperature, and the presence of other substances can influence its stability and interaction with biological targets .

Antileishmanial Activity

Research has demonstrated that MPPCA exhibits significant antileishmanial activity by inhibiting the growth of Leishmania aethiopica. This effect is attributed to its ability to disrupt metabolic pathways essential for the survival of the parasite .

Antimalarial Activity

In addition to its antileishmanial properties, MPPCA has shown promising results against Plasmodium berghei, indicating its potential as an antimalarial agent. The compound's mechanism involves interference with the parasite's energy metabolism .

Antifungal Activity

A series of derivatives based on pyrazole-4-carboxylic acids have been synthesized and evaluated for antifungal activity. Some derivatives exhibited higher antifungal activity compared to standard treatments, suggesting that modifications to the pyrazole structure can enhance efficacy against phytopathogenic fungi .

Structure-Activity Relationship (SAR)

The biological activity of MPPCA and its derivatives can be influenced by structural modifications. For instance, variations in substituents on the pyrazole ring have been correlated with changes in potency against different biological targets. This relationship underscores the importance of SAR studies in optimizing compound efficacy .

Study 1: Anticancer Activity

Recent studies have explored the anticancer potential of pyrazole derivatives, including MPPCA. Compounds based on this scaffold have demonstrated significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). These compounds induced apoptosis and altered cell cycle progression at micromolar concentrations .

Study 2: Anti-inflammatory Properties

In addition to antimicrobial activities, certain pyrazole derivatives have been evaluated for anti-inflammatory effects. Compounds showed promising results in reducing tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) levels in vitro, indicating their potential use in inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid, and how can intermediates be characterized?

- Synthesis :

- Cyclocondensation : React phenylhydrazine with β-keto esters (e.g., ethyl acetoacetate) to form pyrazole rings. Adjust substituents via alkylation or carboxylation .

- Vilsmeier Reaction : Use N-methylpyrazole with POCl₃/DMF to introduce a formyl group at position 4, followed by oxidation (e.g., KMnO₄) to convert the aldehyde to a carboxylic acid .

- Ester Hydrolysis : Hydrolyze methyl or ethyl esters (e.g., methyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate) under basic conditions (NaOH/EtOH) to yield the carboxylic acid .

- Characterization :

- Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.0 ppm), IR (C=O stretch ~1700 cm⁻¹), and mass spectrometry (m/z 202.21 for [M+H]⁺) .

- Elemental Analysis : Verify purity (>95%) by matching calculated vs. observed C, H, N percentages .

Q. How can researchers validate the pharmacological potential of this compound in vitro?

- Activity Screening :

- Anti-inflammatory/Analgesic : Use carrageenan-induced rat paw edema or acetic acid writhing models. Compare inhibition rates to standard drugs (e.g., indomethacin) .

- Anticancer : Assess anti-proliferative effects via MTT assays (e.g., prostate cancer cell lines). Monitor autophagy markers (LC3-II) and mTOR/p70S6K pathway inhibition .

- Dose Optimization : Perform dose-response curves (1–100 µM) to determine IC₅₀ values. Include positive controls (e.g., cisplatin for cytotoxicity) .

Advanced Research Questions

Q. How can conflicting spectral or bioactivity data be resolved during structural or functional studies?

- Structural Ambiguities :

- NOE Experiments : Resolve regiochemistry (e.g., substituent positions) via nuclear Overhauser effect correlations in NMR .

- X-ray Crystallography : Compare experimental bond lengths/angles with DFT-optimized geometries .

- Bioactivity Contradictions :

- Metabolite Profiling : Use LC-MS to identify active metabolites that may influence results .

- Receptor Binding Assays : Confirm target engagement (e.g., mTOR inhibition via Western blot) to validate mechanism .

Q. What strategies improve synthetic yield and regioselectivity in pyrazole functionalization?

- Optimization :

- Catalysis : Use CuI or Pd catalysts for cross-couplings (e.g., Suzuki-Miyaura) to introduce aryl groups with >80% yield .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance carboxylation efficiency .

- Regioselectivity :

- Directing Groups : Introduce temporary groups (e.g., –COOEt) to steer electrophilic substitution to position 4 .

Q. How do computational methods enhance understanding of this compound’s reactivity and bioactivity?

- DFT Studies :

- Reactivity : Calculate Fukui indices to predict electrophilic/nucleophilic sites for functionalization .

- Tautomerism : Analyze energy barriers between pyrazole tautomers (e.g., N1 vs. N2 methylation) to guide synthesis .

- Molecular Docking : Simulate binding to therapeutic targets (e.g., mTOR kinase domain) using AutoDock Vina. Validate with in vitro IC₅₀ correlations .

Methodological Considerations

Q. What protocols ensure safe handling and stability during storage?

- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritation .

- Storage : Store at –20°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .

Q. How can researchers address solubility challenges in biological assays?

- Solubilization : Prepare stock solutions in DMSO (≤1% v/v final concentration) or use surfactants (e.g., Tween-80) for aqueous buffers .

- Salt Formation : Convert to sodium/potassium salts via neutralization (NaOH/KOH) to enhance water solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.